molecular formula C16H9NO2 B1202641 4-Nitropyrene CAS No. 57835-92-4

4-Nitropyrene

Cat. No.: B1202641
CAS No.: 57835-92-4
M. Wt: 247.25 g/mol
InChI Key: UISKIUIWPSPSAV-UHFFFAOYSA-N
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Description

4-Nitropyrene is a nitro-substituted derivative of pyrene, a polycyclic aromatic hydrocarbon. It is one of the three mononitropyrene isomers, the others being 1-nitropyrene and 2-nitropyrene. This compound is primarily found in particulate emissions from combustion sources, such as diesel exhausts. It is known for its mutagenic and carcinogenic properties, making it a compound of significant environmental and health concern .

Mechanism of Action

Target of Action

The primary targets of 4-Nitropyrene are the human cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its activation and/or detoxification . The specific P450 enzymes involved in the metabolism of this compound are P450 3A4 and, to a lesser extent, P450 1A2 .

Mode of Action

This compound interacts with its targets, the P450 enzymes, through a series of oxidative and reductive reactions . The P450 3A4 enzyme is responsible for the formation of 3-hydroxy-1-nitropyrene from 1-Nitropyrene and the formation of trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, 9(10)-hydroxy-4-nitropyrene, and 4-aminopyrene from this compound . These interactions result in the formation of various metabolites .

Biochemical Pathways

The biochemical pathways affected by this compound involve both oxidative and reductive reactions . The oxidative pathway leads to the formation of ring-oxidized metabolites (phenols and trans-dihydrodiols), while the reductive pathway leads to the formation of aminopyrene . These pathways are catalyzed by specific human P450 enzymes, and the role of these enzymes in catalyzing these pathways is dependent upon the position of the nitro group .

Result of Action

The result of this compound’s action involves the formation of various metabolites through its interaction with P450 enzymes . These metabolites can covalently modify DNA targets, leading to mutations and potentially triggering pathogenic mechanisms . Specifically, this compound is genotoxic in bacterial cells and induces cell transformation in BALB-c cells in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is found in particulate emissions from many combustion sources, most notably, diesel exhausts . It is also present in the effluents of nitrobenzene production plants . These environmental matrices can impact the distribution and concentration of this compound, thereby influencing its action and potential health effects .

Biochemical Analysis

Biochemical Properties

4-Nitropyrene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in its metabolism. The compound is metabolized by cytochrome P450 enzymes, primarily P450 3A4 and to a lesser extent P450 1A2 . These enzymes catalyze the nitroreduction of this compound to 4-aminopyrene, a process that involves the formation of intermediate metabolites such as trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene and 9(10)-hydroxy-4-nitropyrene . The interactions between this compound and these enzymes are critical for its activation and subsequent biochemical effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In human hepatic and pulmonary microsomes, this compound undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutations and carcinogenesis . The compound’s impact on gene expression includes the induction of genes involved in oxidative stress response and DNA repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts . The nitroreduction of this compound to 4-aminopyrene is a key step in its activation, with P450 3A4 playing a predominant role in this process . The formation of DNA adducts can result in mutations and contribute to the compound’s carcinogenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent DNA damage and alterations in cellular function . The compound’s stability and degradation kinetics are important factors in understanding its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies in rodents have shown that this compound can induce tumors in various organs, including the liver and mammary glands . The threshold for toxic effects and the dose-response relationship are critical for assessing the compound’s safety and potential health risks.

Metabolic Pathways

This compound is involved in both oxidative and reductive metabolic pathways. The primary enzymes responsible for its metabolism are cytochrome P450 3A4 and P450 1A2 . The oxidative metabolism of this compound leads to the formation of ring-oxidized metabolites, while the reductive metabolism results in the formation of 4-aminopyrene . These metabolic pathways are essential for the compound’s activation and its subsequent biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich tissues . The distribution of this compound within the body is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity . Understanding the transport and distribution of this compound is crucial for assessing its potential health impacts.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular organelles and proteins. The compound has been found to localize in the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, this compound can accumulate in the nucleus, where it forms DNA adducts and exerts its mutagenic effects . The subcellular localization of this compound is a key factor in understanding its mechanism of action and potential health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropyrene can be synthesized through various methods. One common approach involves the nitration of pyrene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and yield the desired nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitropyrene has several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Nitropyrene
  • 2-Nitropyrene
  • 1,6-Dinitropyrene
  • 1,8-Dinitropyrene

Comparison: 4-Nitropyrene is unique among its isomers due to its specific nitro group position, which influences its chemical reactivity and biological effects. Compared to 1-nitropyrene and 2-nitropyrene, this compound exhibits different metabolic pathways and forms distinct DNA adducts. The dinitropyrene compounds, such as 1,6-dinitropyrene and 1,8-dinitropyrene, have multiple nitro groups, leading to higher mutagenic and carcinogenic potential .

Properties

IUPAC Name

4-nitropyrene
Source PubChem
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InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISKIUIWPSPSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074844
Record name 4-Nitropyrene
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Molecular Weight

247.25 g/mol
Source PubChem
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Physical Description

Orange needles; [NTP]
Record name 4-Nitropyrene
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Color/Form

Orange needles from methyl carbonate/methanol, Slender orange needles

CAS No.

57835-92-4
Record name 4-Nitropyrene
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Record name 4-Nitropyrene
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Record name 4-Nitropyrene
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Record name 4-nitropyrene
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Record name 4-NITROPYRENE
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Record name 4-Nitropyrene
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Melting Point

190-192 °C, MP: 196.7 to 197.5 °C
Record name 4-Nitropyrene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary route of human exposure to 4-nitropyrene?

A1: Inhalation is the primary route of potential human exposure to this compound, as it is mainly found in airborne particulate matter. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol. []

Q3: What makes this compound a concern for human health?

A3: this compound is classified as reasonably anticipated to be a human carcinogen. [] Its carcinogenic potential stems from its metabolic activation within the body.

Q4: How is this compound metabolized in the body?

A4: this compound is metabolized through two main pathways: nitroreduction and ring oxidation. [, ] The balance between these pathways plays a crucial role in determining its carcinogenic potential.

Q5: What is the significance of nitroreduction in the metabolism of this compound?

A5: Nitroreduction is a crucial activation pathway for this compound. This pathway leads to the formation of DNA adducts, particularly in the mammary gland, a target organ for this compound-induced carcinogenesis. []

Q6: Which human enzymes are primarily involved in the metabolism of this compound?

A7: Studies using human liver microsomes suggest that cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative and reductive metabolism of this compound. []

Q7: What are the major DNA adducts formed from this compound metabolism?

A8: The primary DNA adducts formed are derived from the nitroreduction pathway. While their exact structures are not fully elucidated, they have been shown to be distinct from the synthetic standard N-(deoxyguanosin-8-yl)-4-aminopyrene. []

Q8: What types of cancers have been linked to this compound exposure in animal studies?

A9: Animal studies have shown that this compound induces mammary tumors, particularly in female rats. [, , ] It has also been shown to cause liver and lung tumors in mice. []

Q9: Does the position of the nitro group influence the carcinogenicity of nitropyrenes?

A10: Yes, the position of the nitro group significantly impacts the carcinogenicity of nitropyrenes. For example, this compound is a more potent mammary carcinogen than 1-nitropyrene in rats. []

Q10: How does the carcinogenicity of this compound compare to other nitrated PAHs?

A11: this compound is considered one of the most potent carcinogenic nitrated PAHs. In newborn mouse assays, it exhibited higher tumorigenicity than pyrene, 1-nitropyrene, and even the dinitropyrenes. []

Q11: Are there any known environmental factors influencing the formation of this compound?

A12: The presence of metallic oxides, commonly found in soil, can impact the formation of nitrated pyrenes, including this compound, under xenon lamp irradiation and in the presence of various nitrogen sources. []

Q12: How do diesel particulate filters (DPFs) affect the emission of this compound?

A13: While DPFs are effective in reducing the emission of many carcinogenic PAHs, they can also lead to the secondary formation of certain nitro-PAHs. Interestingly, the use of DPFs can decrease the emission of this compound. []

Q13: Is this compound found in higher concentrations in urban or suburban areas?

A14: While this compound is found in both urban and suburban environments, its concentration tends to be higher in urban areas with heavier traffic, suggesting a significant contribution from diesel exhaust. [, ]

Q14: What are the challenges in studying the environmental fate and impact of this compound?

A15: Studying this compound's environmental impact is challenging due to its low concentrations, complex mixtures with other pollutants, and the lack of standardized analytical methods. [, ]

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